molecular formula C10H15NO B6253320 2-(3-aminophenyl)-2-methylpropan-1-ol CAS No. 1368517-41-2

2-(3-aminophenyl)-2-methylpropan-1-ol

Cat. No.: B6253320
CAS No.: 1368517-41-2
M. Wt: 165.2
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Description

2-(3-aminophenyl)-2-methylpropan-1-ol is an organic compound with a molecular formula of C10H15NO It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-nitrophenyl)-2-methylpropan-1-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.

Another method involves the direct amination of 2-(3-bromophenyl)-2-methylpropan-1-ol using ammonia or an amine source under basic conditions. This reaction can be facilitated by the use of a palladium or copper catalyst to enhance the efficiency of the amination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium or nickel catalyst to achieve the reduction of the nitro group to an amino group. The reaction is typically carried out in a continuous flow reactor to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.

Scientific Research Applications

2-(3-aminophenyl)-2-methylpropan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound’s phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)-2-methylpropan-1-ol: Similar structure but with the amino group in the para position.

    2-(2-aminophenyl)-2-methylpropan-1-ol: Similar structure but with the amino group in the ortho position.

    2-(3-aminophenyl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-aminophenyl)-2-methylpropan-1-ol is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the methylpropanol moiety also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

1368517-41-2

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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